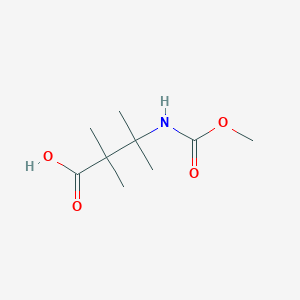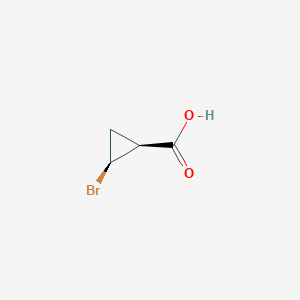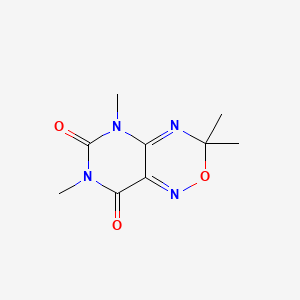
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Vue d'ensemble
Description
The compound is a derivative of butanoic acid, which is a carboxylic acid with a four-carbon structure. The “methoxycarbonylamino” part suggests the presence of a methoxy group (-OCH3), a carbonyl group (C=O), and an amino group (-NH2) attached to the butanoic acid .
Molecular Structure Analysis
The molecular structure would be based on the butanoic acid backbone, with the methoxycarbonylamino group attached at the 3-position. The exact structure would depend on the specific locations of the methoxy, carbonyl, and amino groups within the methoxycarbonylamino group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in esterification or amide formation reactions, while the amino group could be involved in reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Carboxylic acids generally have higher boiling points than similar-sized alkanes or alcohols due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis of Amino Acids and Peptides
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid plays a crucial role in the synthesis of various amino acids and peptides. For instance, its derivatives are instrumental in the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Similarly, its application is seen in the preparation of highly functionalized cyclopentane derivatives suitable for the synthesis of analogs of various biochemical compounds (Takahashi et al., 1995).
Organic Synthesis and Chemical Analysis
The compound is utilized in various organic synthesis processes. It is a key reactant in the synthesis of organic compounds such as fluvoxamine, a clinically used antidepressant (Matarrese et al., 1997), and in the hydroxyl-assisted carbonylation of alkenyltin derivatives (Sommer & Fuerstner, 2016). Furthermore, it is used in the chemical ionization mass spectrometry of bifunctional cyclopentanes and cyclohexanes (Gaever et al., 1977).
Applications in Environmental Science
In environmental science, this compound aids in the quantification of microcystins in cyanobacterial samples, providing insights into environmental toxins (Wu et al., 2009).
Catalytic Reactions
It finds application in catalytic reactions, such as in the conversion of methanol to hydrocarbons, demonstrating its importance in the field of catalysis (Walspurger et al., 2008).
Biomedical Applications
Biomedically, it's involved in the synthesis of radioligands for positron emission tomography (PET) imaging, reflecting its utility in medical diagnostics (Matarrese et al., 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,6(11)12)9(3,4)10-7(13)14-5/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBFSANEDARCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384386 | |
| Record name | 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32253-71-7 | |
| Record name | 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyloxy-4,6-dichloro-[1,3,5]triazine](/img/structure/B1655043.png)

![7-Methyl-1-oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B1655045.png)
![8-Thia-2-azaspiro[4.5]decane](/img/structure/B1655049.png)
![7-Chloro-10-methyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-one](/img/structure/B1655050.png)



![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)


